[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
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Overview
Description
2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound with a unique structure that includes a chloropyridine moiety and an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions One common approach starts with the chlorination of pyridine to introduce the chlorine atom at the desired position This is followed by the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(5-Chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
- 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino) substituted-benzo[d][1,2,3]-triazin-4(3H)-ones
Uniqueness
2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridine moiety and an imidazo[1,2-a]pyridine ring system makes it particularly versatile for various applications.
Properties
CAS No. |
88571-16-8 |
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Molecular Formula |
C15H11ClN4 |
Molecular Weight |
282.73 g/mol |
IUPAC Name |
2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C15H11ClN4/c1-10-2-5-14-19-15(12-4-3-11(16)8-18-12)13(6-7-17)20(14)9-10/h2-5,8-9H,6H2,1H3 |
InChI Key |
VAYJWPDGOYWYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=NC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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